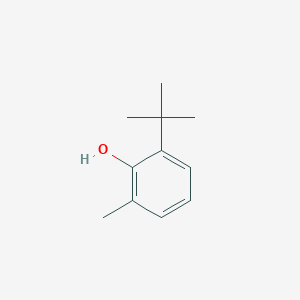

2-tert-Butyl-6-methylphenol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-tert-butyl-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-6-5-7-9(10(8)12)11(2,3)4/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZXZGWHTRCFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047468 | |

| Record name | 2-tert-Butyl-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline solid; mp = 24-27 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 2-tert-Butyl-6-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2219-82-1 | |

| Record name | 2-tert-Butyl-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2219-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-6-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002219821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butyl-6-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butyl-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-tert-butyl-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYL-6-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT9E3VZD1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-tert-Butyl-6-methylphenol physical and chemical properties

An In-depth Technical Guide on the Physical and Chemical Properties of 2-tert-Butyl-6-methylphenol

Introduction

This compound, also known as 6-tert-Butyl-o-cresol, is an organic aromatic compound with the chemical formula C₁₁H₁₆O.[1][2] It consists of a phenol (B47542) ring substituted with a tert-butyl group and a methyl group at positions 2 and 6, respectively. This sterically hindered phenol is recognized for its significant antioxidant properties, which makes it a valuable intermediate in the chemical industry.[2][3] It finds applications as a stabilizer in plastics and as an antioxidant in various industrial products.[2] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its characterization, and visualizations of its synthesis and antioxidant mechanism.

Physical and Chemical Properties

This compound is a crystalline solid with a light straw color.[1][2] It is soluble in organic solvents such as methyl ethyl ketone, ethanol, benzene, and isooctane, but insoluble in water.[1][2][3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O | [1][2] |

| Molecular Weight | 164.24 g/mol | [1][4] |

| Appearance | Crystalline solid, light straw color | [1][2] |

| Melting Point | 24-27 °C | [1][5] |

| Boiling Point | 230 °C | [1][5] |

| Density | 0.967 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.519 | [1] |

| Flash Point | 107 °C (224.6 °F) - closed cup | [5] |

| Water Solubility | Insoluble | [1][2][3] |

| CAS Number | 2219-82-1 | [1][6] |

| InChI Key | BKZXZGWHTRCFPX-UHFFFAOYSA-N | [4] |

| SMILES String | Cc1cccc(c1O)C(C)(C)C | [5] |

Chemical Synthesis

A selective method for synthesizing 6-tert-butyl-2-methylphenol involves the vapor phase catalytic methylation of 2-tert-butylphenol (B146161) with methanol. This reaction is typically carried out at temperatures between 280–300°C.[7] Operating within this temperature range selectively yields the desired product.[7] Increasing the temperature above 300°C can lead to the formation of 2,6-dimethylphenol (B121312) as a byproduct.[7]

References

- 1. This compound | 2219-82-1 [chemicalbook.com]

- 2. This compound CAS#: 2219-82-1 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C11H16O | CID 16678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-tert-Butyl-6-methyl-phenol 99 2219-82-1 [sigmaaldrich.com]

- 6. chemos.de [chemos.de]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-tert-butyl-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-tert-butyl-6-methylphenol, a valuable intermediate in the production of antioxidants, pharmaceuticals, and other specialty chemicals. The document details key methodologies, presents quantitative data for process optimization, and includes detailed experimental protocols for the major synthetic routes.

Introduction

This compound, also known as 6-tert-butyl-o-cresol, is a sterically hindered phenol (B47542) widely utilized for its antioxidant properties. Its synthesis is of significant interest in industrial and academic research. The strategic placement of the bulky tert-butyl group ortho to the hydroxyl group, along with the adjacent methyl group, imparts unique reactivity and stability to the molecule. This guide explores the core synthetic strategies for obtaining this compound, focusing on efficiency, selectivity, and scalability.

Core Synthesis Pathways

Three primary synthetic routes for this compound have been identified and are detailed below:

-

Pathway 1: Alkylation of o-Cresol (B1677501) with a tert-Butylating Agent. This is the most direct and widely employed method, involving the electrophilic substitution of a tert-butyl group onto the o-cresol backbone. This can be achieved through either liquid-phase or vapor-phase processes using various catalysts.

-

Pathway 2: Vapor-Phase Methylation of 2-tert-Butylphenol (B146161). An alternative approach involves the methylation of 2-tert-butylphenol, typically using methanol (B129727) as the methylating agent in a vapor-phase catalytic reaction.

-

Pathway 3: Multi-step Synthesis via Mannich Reaction and Hydrogenolysis. While not a direct route to the target molecule, this pathway represents a versatile method for the synthesis of substituted phenols and is included for comparative purposes. It involves the formation of a Mannich base followed by a reduction step.

Quantitative Data Presentation

The following tables summarize the key quantitative data for the different synthesis pathways, allowing for easy comparison of reaction conditions, catalyst performance, and product yields.

Table 1: Pathway 1 - Alkylation of o-Cresol with tert-Butylating Agents

| Catalyst | Alkylating Agent | Phase | Temperature (°C) | Pressure | Molar Ratio (o-cresol:alkylating agent:catalyst) | Conversion of o-cresol (%) | Selectivity for this compound (%) | Reference |

| Lewis Acid | Isobutylene (B52900) | Liquid | 90 - 100 | 95 - 98 kPa | 1 : 1.04 : 0.02 | High (not specified) | High (not specified) | [1] |

| Sulfated Zirconia on Perlite (SZP-15) | tert-Butyl Alcohol | Vapor | 195 | Atmospheric | 1 : 2 | 53.4 | 92.3 | |

| Sulfated Zirconia on Perlite (SZP-15) | tert-Butyl Alcohol | Vapor | 215 | Atmospheric | 1 : 2 | 68.2 | 94.1 | |

| Sulfated Zirconia on Perlite (SZP-15) | tert-Butyl Alcohol | Vapor | 235 | Atmospheric | 1 : 2 | 85.6 | 95.0 | |

| Sulfated Zirconia on Perlite (SZP-15) | tert-Butyl Alcohol | Vapor | 255 | Atmospheric | 1 : 2 | 79.3 | 90.7 | |

| Sulfated Zirconia on Perlite (SZP-15) | tert-Butyl Alcohol | Vapor | 285 | Atmospheric | 1 : 2 | 70.1 | 85.2 |

Table 2: Pathway 2 - Vapor-Phase Methylation of 2-tert-Butylphenol

| Catalyst | Methylating Agent | Phase | Temperature (°C) | Selectivity | Byproducts at Higher Temperatures | Reference |

| Not Specified | Methanol | Vapor | 280 - 300 | Selective for this compound | 2,6-dimethylphenol (>300°C) | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments described in this guide.

Pathway 1: Liquid-Phase Alkylation of o-Cresol with Isobutylene

This protocol is based on the synthesis method described in patent CN102161617A[1].

Materials:

-

o-Cresol

-

Isobutylene

-

Lewis Acid Catalyst (e.g., AlCl₃, BF₃·OEt₂)

-

Inert Solvent (optional)

-

Nitrogen or Argon gas

Equipment:

-

Glass-lined reactor or three-necked flask equipped with a mechanical stirrer, thermometer, gas inlet, and reflux condenser.

-

Heating mantle or oil bath.

-

Distillation apparatus.

Procedure:

-

Reaction Setup: Charge the reactor with o-cresol and the Lewis acid catalyst. The molar ratio of o-cresol to Lewis acid should be approximately 1:0.02[1]. Purge the system with an inert gas.

-

Reaction: Heat the mixture to the reaction temperature of 90-100°C with stirring[1]. Introduce a controlled stream of isobutylene gas into the reaction mixture. The molar ratio of o-cresol to isobutylene should be approximately 1:1.04[1]. Maintain the reaction at this temperature until the desired conversion is achieved (monitoring by GC is recommended).

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding water or a dilute acid solution to deactivate the catalyst.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The crude product is then purified by fractional distillation under reduced pressure (95-98 kPa), collecting the fraction boiling at 120-125°C[1].

-

Pathway 1: Vapor-Phase Alkylation of o-Cresol with tert-Butyl Alcohol

This protocol is adapted from a similar procedure for the vapor-phase alkylation of cresols[3].

Materials:

-

o-Cresol

-

tert-Butyl Alcohol

-

Sulfated Zirconia on Perlite (SZP-15) catalyst

-

Nitrogen gas

Equipment:

-

Fixed-bed catalytic reactor (quartz or stainless steel).

-

Tube furnace with a temperature controller.

-

High-pressure liquid pump.

-

Vaporizer.

-

Condenser and product collection system.

-

Gas chromatograph (GC) for analysis.

Procedure:

-

Catalyst Activation: Load the SZP-15 catalyst into the reactor. Heat the catalyst to 400°C under a flow of nitrogen for 1 hour to remove any adsorbed moisture[3]. Cool to the desired reaction temperature.

-

Reaction:

-

Prepare a feed mixture of o-cresol and tert-butyl alcohol with a molar ratio of 1:2.

-

Set the reactor temperature to 235°C for optimal conversion and selectivity.

-

Introduce the liquid feed into the vaporizer and then into the reactor using the high-pressure liquid pump. A typical weight hourly space velocity (WHSV) is around 0.83 h⁻¹[3].

-

Use nitrogen as a carrier gas.

-

-

Product Collection and Analysis:

-

Pass the reactor outlet through a condenser to collect the liquid product.

-

Analyze the product mixture using GC to determine the conversion of o-cresol and the selectivity for this compound.

-

-

Purification: The collected liquid product can be purified by fractional distillation under reduced pressure.

Pathway 2: Vapor-Phase Methylation of 2-tert-Butylphenol

This protocol is based on the findings reported by Krysin et al.[2].

Materials:

-

2-tert-Butylphenol

-

Methanol

-

Catalyst (as described in the reference, typically a metal oxide)

-

Nitrogen gas

Equipment:

-

Fixed-bed catalytic reactor.

-

Tube furnace with a temperature controller.

-

Feed delivery system for liquid reactants.

-

Condenser and product collection system.

-

Gas chromatograph (GC) for analysis.

Procedure:

-

Catalyst Preparation and Activation: Prepare and activate the catalyst as per the specific requirements of the chosen catalytic system.

-

Reaction:

-

Vaporize a mixture of 2-tert-butylphenol and methanol and pass it over the catalyst bed.

-

Maintain the reaction temperature between 280-300°C for selective formation of this compound[2].

-

-

Product Collection and Purification:

-

Condense the product stream and collect the liquid.

-

Analyze the product composition by GC.

-

Purify the desired product by fractional distillation.

-

Visualization of Synthesis Pathways

The following diagrams, created using the DOT language, illustrate the logical flow of the described synthesis pathways.

Caption: Pathway 1: Alkylation of o-cresol.

Caption: Pathway 2: Methylation of 2-tert-butylphenol.

References

In-Depth Technical Guide to the Structural Elucidation of CAS Number 2219-82-1: 2-tert-Butyl-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural elucidation of the compound identified by CAS number 2219-82-1, chemically known as 2-tert-butyl-6-methylphenol. This document details the spectroscopic data, experimental protocols, and relevant biological pathway interactions to support research and development activities.

Chemical Identity

-

CAS Number: 2219-82-1

-

IUPAC Name: 2-(1,1-dimethylethyl)-6-methylphenol

-

Common Names: 6-tert-Butyl-o-cresol, this compound

-

Molecular Formula: C₁₁H₁₆O[1]

-

Structure:

Spectroscopic Data for Structural Elucidation

The unequivocal structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.0 - 7.2 | Multiplet | 1H | Ar-H |

| 6.7 - 6.9 | Multiplet | 2H | Ar-H |

| 4.5 - 5.5 | Broad Singlet | 1H | -OH |

| 2.25 | Singlet | 3H | -CH₃ |

| 1.42 | Singlet | 9H | -C(CH₃)₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 151.7 | C-OH |

| 136.4 | C-C(CH₃)₃ |

| 128.5 | Ar-C |

| 127.3 | Ar-C |

| 123.4 | Ar-C |

| 122.9 | C-CH₃ |

| 34.5 | -C(CH₃)₃ |

| 29.5 | -C(CH₃)₃ |

| 16.2 | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features.

Electron Ionization Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity | Proposed Fragment |

| 164 | Moderate | [M]⁺ (Molecular Ion) |

| 149 | High | [M - CH₃]⁺ |

| 121 | Moderate | [M - C₃H₇]⁺ |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

| 57 | High | [C(CH₃)₃]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3000-2850 | Strong | C-H stretch (alkane) |

| 1600-1475 | Medium-Weak | C=C stretch (aromatic) |

| 1465 | Medium | -CH₂- bend |

| 1375, 1450 | Medium | -CH₃ bend |

| 1300-1000 | Strong | C-O stretch |

| 900-690 | Strong | Aromatic C-H bend |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.0 ppm).

-

Instrumentation: A 300 MHz or higher field NMR spectrometer is utilized.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired with a pulse angle of 30-45 degrees, a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired with a pulse angle of 30 degrees, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds. Several thousand scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Data Processing: The raw data is processed using a Fourier transform, followed by phase and baseline correction.

Mass Spectrometry Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation from any impurities. A small amount of the sample is dissolved in a volatile solvent such as dichloromethane (B109758) or methanol (B129727) before injection.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C, held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is collected and subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups.

Synthesis and Logical Elucidation Workflow

The structural elucidation of an unknown compound follows a logical workflow, integrating data from various analytical techniques.

Caption: Synthesis and structural elucidation workflow for this compound.

A common synthetic route to this compound is the Friedel-Crafts alkylation of o-cresol with tert-butanol in the presence of an acid catalyst.[3]

Potential Biological Signaling Pathway Interaction

Phenolic compounds, particularly hindered phenols like this compound, are known for their antioxidant properties. Recent studies have suggested that some 2,6-disubstituted phenols may interact with nuclear receptor signaling pathways, such as the Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) pathways.[4][5] These pathways are crucial in regulating gene expression involved in cell growth, differentiation, and apoptosis.

The proposed mechanism involves the binding of the phenolic compound to the ligand-binding pocket of the RAR/RXR heterodimer, potentially modulating its transcriptional activity.

Caption: Proposed interaction of this compound with the RAR signaling pathway.

This guide provides a foundational understanding of the structural characterization of this compound. The detailed data and protocols are intended to be a valuable resource for researchers in the fields of chemistry, pharmacology, and drug development.

References

- 1. This compound | C11H16O | CID 16678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-tert-Butyl-6-methyl-phenol 99 2219-82-1 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. Carcinogenic Risk of 2,6-Di- tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An in silico to in vivo approach identifies retinoid-X receptor activating tert-butylphenols used in food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of the Antioxidant Activity of 2-tert-butyl-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of the antioxidant activity of 2-tert-butyl-6-methylphenol. Due to a notable scarcity of direct experimental data for this specific phenol (B47542) in publicly available literature, this review leverages data from its close structural isomers and related hindered phenolic compounds, primarily the widely studied antioxidant Butylated Hydroxytoluene (BHT), to infer its potential antioxidant efficacy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and development.

Quantitative Antioxidant Activity Data

| Antioxidant Assay | Test Compound | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

| DPPH Radical Scavenging | 2,6-di-tert-butyl-4-methylphenol (BHT) | 6.72 ± 0.47 | Trolox | 2.81 ± 0.31 |

Note: This data is for BHT and is provided for comparative purposes. Further experimental validation is required to determine the specific antioxidant capacity of this compound.

Mechanism of Antioxidant Action: Free Radical Scavenging

Hindered phenolic antioxidants, including this compound, exert their antioxidant effect primarily through a hydrogen atom transfer (HAT) mechanism. The phenolic hydroxyl group donates its hydrogen atom to a highly reactive free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by the electron-donating effects of the alkyl substituents (the tert-butyl and methyl groups) and by steric hindrance, which prevents it from initiating new radical chains.

Caption: Free radical scavenging mechanism of a hindered phenol.

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed methodologies for key in vitro experiments used to evaluate the antioxidant activity of phenolic compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in an amber bottle in the dark.

-

Prepare a stock solution of the test compound (e.g., this compound) in methanol.

-

Prepare a series of dilutions of the test compound from the stock solution.

-

A standard antioxidant, such as Ascorbic Acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank control, add 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100 where Acontrol is the absorbance of the blank and Asample is the absorbance of the test compound/standard.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay evaluates the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance.

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Before use, dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare stock solutions and serial dilutions of the test compound and a standard (e.g., Trolox).

-

-

Assay Procedure:

-

Add 20 µL of various concentrations of the test compound or standard to the wells of a 96-well plate.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate for 6-10 minutes at room temperature in the dark.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by mixing sodium acetate and acetic acid.

-

TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

-

FeCl₃ Solution (20 mM): Dissolve FeCl₃ in deionized water.

-

FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

Prepare stock solutions and serial dilutions of the test compound and a standard (e.g., Trolox or FeSO₄).

-

-

Assay Procedure:

-

Add 20 µL of the test compound, standard, or a blank (solvent) to the wells of a 96-well plate.

-

Add 180 µL of the FRAP reagent to each well.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Create a standard curve by plotting the absorbance of the standard at different concentrations.

-

The antioxidant capacity of the test sample is determined from the standard curve and expressed as µM of Fe²⁺ equivalents or Trolox equivalents.

-

Experimental Workflow for In Vitro Antioxidant Assays

The general workflow for assessing the in vitro antioxidant activity of a compound involves several key stages, from sample preparation to data analysis and interpretation.

Caption: General experimental workflow for in vitro antioxidant assays.

Conclusion

While direct experimental evidence for the antioxidant activity of this compound is limited, its structural similarity to well-characterized hindered phenolic antioxidants like BHT strongly suggests that it possesses significant free radical scavenging capabilities. The primary mechanism of action is anticipated to be hydrogen atom transfer from its phenolic hydroxyl group. The provided experimental protocols for DPPH, ABTS, and FRAP assays offer robust methodologies for the future quantitative evaluation of this compound's antioxidant potential. Further research is warranted to elucidate the specific antioxidant capacity of this compound and to explore its potential applications in the pharmaceutical and food industries.

The Core Mechanism of 2-tert-Butyl-6-methylphenol as a Free Radical Scavenger: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hindered phenolic compounds are a cornerstone of antioxidant science, widely employed to mitigate the deleterious effects of free radicals in biological and chemical systems. 2-tert-Butyl-6-methylphenol, a sterically hindered phenol (B47542), exemplifies this class of molecules. Its efficacy as a free radical scavenger stems from its ability to donate a hydrogen atom from its phenolic hydroxyl group to a reactive free radical, thereby neutralizing it. This guide provides an in-depth technical overview of the mechanism of action of this compound, supported by experimental protocols and illustrative diagrams to facilitate a comprehensive understanding for research, scientific, and drug development applications.

Core Mechanism of Action

The primary mechanism by which this compound scavenges free radicals is through a Hydrogen Atom Transfer (HAT) process. The presence of a bulky tert-butyl group and a methyl group at the ortho positions to the hydroxyl group provides steric hindrance. This steric shielding enhances the stability of the resulting phenoxyl radical and influences its subsequent reactions, preventing it from initiating new radical chains.

The process can be summarized in the following key steps:

-

Hydrogen Atom Donation: this compound (ArOH) encounters a free radical (R•). The phenolic hydroxyl group donates its hydrogen atom to the radical, neutralizing it and forming a stable, non-radical species (RH).

-

Formation of a Phenoxyl Radical: This hydrogen donation results in the formation of a 2-tert-butyl-6-methylphenoxyl radical (ArO•). This radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring and the steric protection afforded by the ortho substituents.

-

Termination Reactions: The stabilized phenoxyl radical can then participate in termination reactions, effectively removing radicals from the system. These reactions can include:

-

Dimerization: Two phenoxyl radicals can react to form a stable dimer.

-

Reaction with another free radical: The phenoxyl radical can react with a second free radical to form a non-radical adduct.

-

Disproportionation: In some cases, phenoxyl radicals can undergo disproportionation reactions to yield a phenol and a quinone methide.

-

The overall efficiency of this compound as a free radical scavenger is a function of the rate of hydrogen donation and the stability and fate of the resulting phenoxyl radical.

Quantitative Assessment of Antioxidant Activity

The free radical scavenging activity of phenolic compounds is typically quantified using various in vitro assays. Due to the limited availability of specific quantitative data for this compound in the reviewed literature, the following table presents data for the structurally similar and widely studied antioxidant, 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene - BHT), to provide a comparative reference.

| Antioxidant Assay | Test Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

| DPPH Radical Scavenging | BHT | 68 | Ascorbic Acid | 50 |

| ABTS Radical Scavenging | BHT | 55 | Ascorbic Acid | 45 |

Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. The values presented are illustrative and based on typical results for BHT.

Experimental Protocols

Detailed methodologies for the key experiments cited in the assessment of free radical scavenging activity are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark, airtight container.

-

Prepare stock solutions of the test compound (this compound) and a positive control (e.g., Ascorbic Acid, Trolox) in methanol at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the test compound or standard solution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Data Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, leading to a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.700 ± 0.02 at 734 nm to prepare the working solution.

-

Prepare stock solutions of the test compound and a positive control (e.g., Trolox) in ethanol at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of the test compound or standard solution to respective wells.

-

Add 190 µL of the ABTS•+ working solution to each well.

-

For the control, mix 10 µL of ethanol with 190 µL of the ABTS•+ working solution.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement and Data Analysis:

-

Measure the absorbance of each well at 734 nm.

-

The percentage of ABTS•+ scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The antioxidant activity can be expressed as the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of the test compound with that of Trolox.

-

Conclusion

This compound serves as a potent free radical scavenger primarily through a hydrogen atom transfer mechanism, leading to the formation of a stabilized phenoxyl radical. The steric hindrance provided by its ortho substituents is crucial for its antioxidant efficacy. The quantitative assessment of its activity can be reliably performed using established spectrophotometric assays such as the DPPH and ABTS methods. The detailed protocols provided herein offer a standardized approach for researchers and drug development professionals to evaluate the antioxidant potential of this and other phenolic compounds, contributing to the development of novel therapeutic and preventative strategies against oxidative stress-related pathologies.

Spectroscopic Profile of 2-tert-Butyl-6-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-tert-Butyl-6-methylphenol (CAS No. 2219-82-1), a substituted phenolic compound with applications in various fields of chemical synthesis and research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables provide a quantitative summary of the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.08 | d | 1H | Ar-H |

| 6.95 | t | 1H | Ar-H |

| 6.78 | d | 1H | Ar-H |

| 4.75 | s (br) | 1H | -OH |

| 2.25 | s | 3H | -CH₃ |

| 1.43 | s | 9H | -C(CH₃)₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 151.8 | C-OH |

| 136.2 | C-C(CH₃)₃ |

| 128.7 | Ar-CH |

| 127.3 | Ar-CH |

| 122.9 | Ar-C |

| 121.5 | Ar-CH |

| 34.5 | -C(CH₃)₃ |

| 29.5 | -C(CH₃)₃ |

| 16.0 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3640 | Strong | O-H stretch (free) |

| 3450 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 2960 | Strong | C-H stretch (aliphatic) |

| 1480 | Medium | C=C stretch (aromatic) |

| 1440 | Medium | C-H bend (aliphatic) |

| 1230 | Strong | C-O stretch (phenol) |

| 870 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 164 | 40% | [M]⁺ (Molecular Ion) |

| 149 | 100% | [M - CH₃]⁺ |

| 121 | 25% | [M - C₃H₇]⁺ |

| 91 | 15% | [C₇H₇]⁺ |

| 77 | 10% | [C₆H₅]⁺ |

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube.[1]

-

¹H NMR Spectroscopy: The spectrum is acquired on a 300 MHz or higher NMR spectrometer. A standard single-pulse experiment is used with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. The spectral width is set to cover a range of 0-12 ppm, and a relaxation delay of 1-5 seconds is employed between scans.[1]

-

¹³C NMR Spectroscopy: The spectrum is recorded on the same instrument using a standard proton-decoupled pulse program. Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans (several hundred to thousands) is required. The spectral width is typically set from 0 to 200 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using either the KBr pellet method or the Attenuated Total Reflectance (ATR) technique.

-

KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (100-200 mg). The mixture is then pressed into a thin, transparent pellet.[1]

-

ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[1]

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.[1]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like this compound.

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such as dichloromethane (B109758) or methanol.

-

GC-MS Analysis: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The GC oven temperature is programmed to ensure good separation of the analyte. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio and detected.[2]

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Solubility Profile of 2-tert-butyl-6-methylphenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-tert-butyl-6-methylphenol, a compound of significant interest in various industrial and research applications. This document synthesizes available qualitative solubility data, outlines a detailed experimental protocol for quantitative solubility determination, and presents logical workflows for solubility testing.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various systems. For a solid solute in a liquid solvent, solubility is defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature to form a saturated solution. The principle of "like dissolves like" is a central concept, suggesting that substances with similar polarities are more likely to be soluble in one another.

This compound possesses both a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar substituted benzene (B151609) ring. This amphiphilic nature governs its solubility in different types of organic solvents.

Qualitative Solubility Data

Based on available literature, this compound exhibits the following general solubility characteristics:

-

Soluble in:

-

Insoluble in:

Quantitative Solubility Data

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Alcohols | Methanol | 25 | Not available in searched literature | Not available in searched literature |

| Ethanol | 25 | Not available in searched literature | Not available in searched literature | |

| Ketones | Methyl Ethyl Ketone | 25 | Not available in searched literature | Not available in searched literature |

| Aromatic Hydrocarbons | Benzene | 25 | Not available in searched literature | Not available in searched literature |

| Aliphatic Hydrocarbons | Isooctane | 25 | Not available in searched literature | Not available in searched literature |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Screw-capped vials

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometer)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a screw-capped vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostated environment for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis).

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × 100) / 1000

Molar Solubility (mol/L) = Solubility (g/L) / Molar Mass of this compound (164.24 g/mol )

-

3. Diagram of Experimental Workflow:

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship in Solubility Testing

The decision-making process for selecting an appropriate solvent and understanding the solubility behavior of a compound can be visualized as a logical flow. This is particularly relevant in drug development and formulation where solvent selection is a critical step.

Caption: Logical workflow for assessing the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. For researchers and professionals in drug development, accurate solubility data is paramount for formulation, bioavailability, and overall efficacy of potential therapeutic agents. The provided experimental protocol offers a standardized approach to generate this critical data.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 2-tert-Butyl-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2-tert-Butyl-6-methylphenol. Due to a lack of extensive direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes available physical properties with predicted thermal behaviors extrapolated from structurally related phenolic antioxidants. It outlines hypothetical thermal decomposition pathways and provides detailed, adaptable experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS) to enable researchers to perform their own analyses. All quantitative data presented is illustrative and intended to serve as a baseline for experimental design. This document is intended for an audience of researchers, scientists, and professionals in drug development who require a thorough understanding of the thermal characteristics of this compound for its application in various formulations and processes.

Introduction

This compound, a substituted phenolic compound, finds applications as an intermediate in the synthesis of antioxidants and other specialized chemicals.[1][2] Its molecular structure, featuring a sterically hindering tert-butyl group adjacent to the hydroxyl moiety, suggests a degree of thermal stability.[3] Understanding the thermal stability and degradation profile of this compound is critical for its safe handling, storage, and application, particularly in processes involving elevated temperatures. This guide aims to provide a detailed, albeit partially predictive, analysis of these characteristics.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for interpreting its thermal behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₆O | [4] |

| Molecular Weight | 164.24 g/mol | [4] |

| Melting Point | 24-27 °C (lit.) | |

| Boiling Point | 230 °C (lit.) | |

| Flash Point | 107 °C (closed cup) | [5] |

| Density | 0.967 g/mL at 25 °C (lit.) | |

| Appearance | Crystalline solid, light straw color | [2] |

| Solubility | Insoluble in water; Soluble in methyl ethyl ketone, ethanol, benzene, and isooctane | [2] |

Predicted Thermal Degradation Profile

Thermogravimetric Analysis (TGA) - Hypothetical Data

TGA is expected to show a single-step decomposition process under an inert atmosphere. The major weight loss would be attributed to the cleavage and volatilization of the alkyl substituents, followed by the decomposition of the phenolic ring at higher temperatures.

| Temperature (°C) | Predicted Weight Loss (%) | Predicted Degradation Step |

| < 200 | < 5% | Initial volatilization of any residual impurities. |

| 200 - 350 | 5% - 95% | Major decomposition: Cleavage of the tert-butyl group as isobutylene, followed by fragmentation of the methyl group and phenolic ring. |

| > 350 | > 95% | Formation of a small amount of carbonaceous residue. |

Differential Scanning Calorimetry (DSC) - Hypothetical Data

A DSC thermogram would likely exhibit an endothermic peak corresponding to the melting of the compound, followed by an exothermic event at higher temperatures indicating decomposition.

| Temperature (°C) | Predicted Thermal Event | Associated Enthalpy |

| ~25 | Endotherm | Melting |

| > 250 | Broad Exotherm | Onset of decomposition |

Predicted Degradation Pathways and Products

The thermal degradation of this compound is anticipated to proceed through a free-radical mechanism, especially under oxidative conditions. The presence of the tert-butyl and methyl groups on the phenolic ring will influence the degradation products.

Inert Atmosphere Degradation

Under pyrolysis conditions (in the absence of oxygen), the primary degradation pathway is likely initiated by the homolytic cleavage of the C-C bond of the tert-butyl group, which is the most sterically strained and has a lower bond dissociation energy compared to the other bonds.

A potential degradation pathway is the decomposition to 2,6-dimethylphenol (B121312) at temperatures above 300°C.[6]

Predicted Major Degradation Products (Inert Atmosphere):

-

Isobutylene

-

Methane

-

2-Methylphenol (o-cresol)

-

2,6-Dimethylphenol[6]

-

Phenol

-

Various substituted aromatic and aliphatic hydrocarbons

Oxidative Degradation

In the presence of oxygen, the degradation will be more complex, involving the formation of phenoxy radicals and subsequent reactions to form a variety of oxidized products.

Predicted Major Degradation Products (Oxidative Atmosphere):

-

Peroxides and hydroperoxides

-

Quinones and quinone methides

-

Carboxylic acids (e.g., acetic acid, formic acid)

-

Carbon dioxide and carbon monoxide[7]

-

Water

Experimental Protocols

The following are detailed, generalized protocols for the thermal analysis of this compound. These should be adapted based on the specific instrumentation and analytical goals.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 600°C at a constant heating rate of 10 °C/min.

-

Record the weight loss of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the final residual weight.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to identify any other thermal transitions such as decomposition exotherms.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample from a sub-ambient temperature (e.g., 0°C) to 400°C at a constant heating rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify the onset and peak of the melting endotherm and any exothermic decomposition events. Calculate the enthalpy of fusion from the area of the melting peak.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products formed during the thermal decomposition of this compound.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

Procedure:

-

Place a small amount (0.1-0.5 mg) of the this compound sample into a pyrolysis tube.

-

Insert the tube into the pyrolyzer, which is interfaced with the GC-MS system.

-

Set the pyrolysis temperature. A stepped pyrolysis approach is recommended:

-

Step 1 (Thermal Desorption): Heat to a temperature below the decomposition onset (e.g., 150°C) to analyze for any volatile impurities.

-

Step 2 (Pyrolysis): Heat the same sample to a higher temperature (e.g., 350°C or 600°C) to induce thermal decomposition.

-

-

The volatile and semi-volatile products are transferred directly to the GC column for separation.

-

The separated components are then analyzed by the mass spectrometer.

-

Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Visualizations

The following diagrams illustrate the proposed experimental workflow and a hypothetical degradation pathway.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Hypothetical thermal degradation pathway of this compound in an inert atmosphere.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is limited, this guide provides a foundational understanding based on its physicochemical properties and the behavior of analogous structures. The provided experimental protocols offer a clear path for researchers to generate specific data for their applications. The predicted degradation pathways suggest that the cleavage of the tert-butyl group is a primary initial step in its thermal decomposition. Further experimental work is necessary to validate these hypotheses and to fully characterize the thermal behavior of this compound.

Disclaimer

The quantitative data and degradation pathways presented in this document are hypothetical and based on scientific extrapolation. They should not be used as a substitute for rigorous experimental analysis. The user assumes all responsibility for the use of this information.

References

- 1. Catalytic ozonation of 2, 2'-methylenebis (4-methyl-6-tert-butylphenol) over nano-Fe3O4@cow dung ash composites: Optimization, toxicity, and degradation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 2219-82-1 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C11H16O | CID 16678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-tert-butyl-6-methyl phenol, 2219-82-1 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

Toxicological Profile and Safety Data for 2-tert-Butyl-6-methylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and safety data for 2-tert-Butyl-6-methylphenol (CAS No. 2219-82-1), a chemical intermediate and antioxidant additive. The information is compiled from available safety data sheets, regulatory assessments, and scientific literature to support risk assessment and safe handling practices in a professional research and development environment.

Executive Summary

This compound is a substituted phenol (B47542) with moderate acute oral toxicity and is classified as a skin corrosive and a serious eye irritant. Repeated oral exposure in animal studies has been shown to primarily affect the liver and hematopoietic system, with reproductive and developmental effects observed at higher dose levels. The compound is not considered to be genotoxic based on in vitro assays. The primary mechanism of toxicity for structurally related hindered phenols involves metabolic activation to reactive intermediates, such as quinone methides, which can lead to oxidative stress and cellular damage.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 2219-82-1[1][2][3][4][5] |

| Synonyms | 6-tert-Butyl-o-cresol, 2-tert-Butyl-6-methyl-phenol[4] |

| Molecular Formula | C₁₁H₁₆O |

| Molecular Weight | 164.24 g/mol |

| Physical State | Yellow liquid or solid[1] |

| Melting Point | 24-31 °C[1] |

| Boiling Point | 230 °C[1] |

| Density | 0.924 g/cm³ at 80 °C[1] |

| Water Solubility | 101.3 mg/L at 25 °C (estimated)[1] |

| Octanol-Water Partition Coefficient (log Kow) | 3.97 (calculated)[1] |

Toxicological Data

Acute Toxicity

Quantitative data from acute toxicity studies are summarized in the table below.

| Test | Species | Route | Guideline | Results |

| Acute Oral Toxicity | Rat (female) | Oral (gavage) | OECD TG 423 | LD50 cut-off: 500 mg/kg bw[1] |

| Acute Dermal Toxicity | Rat (male/female) | Dermal | OECD TG 402 | LD50 > 2000 mg/kg bw[1] |

| Acute Intravenous Toxicity | Mouse | Intravenous | Not Specified | LD50: 120 mg/kg[2] |

Skin and Eye Irritation/Corrosion

| Test | Species | Guideline | Results |

| Skin Corrosion | Rabbit | OECD TG 404 | Corrosive[1] |

| Eye Irritation | Not Specified | Not Specified | Causes serious eye damage[3] |

Repeated Dose Toxicity

A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test was conducted in rats.

| Study Duration | Species | Route | Guideline | Dose Levels (mg/kg bw/day) | NOAEL | Key Findings |

| Combined Repeated Dose & Repro/Devo Screening | Rat | Oral (gavage) | OECD TG 422 | 0, 8, 40, 200 | 8 mg/kg bw/day | Anemia, effects on hepatic function, increased extramedullary hematopoiesis and hemosiderin deposition in the spleen.[1] |

Reproductive and Developmental Toxicity

| Test | Species | Route | Guideline | Dose Levels (mg/kg bw/day) | NOAEL | Key Findings |

| Reproduction/Developmental Toxicity Screening | Rat | Oral (gavage) | OECD TG 422 | 0, 8, 40, 200 | 40 mg/kg bw/day | Prolonged gestation, reduced number of live offspring, and decreased viability at 200 mg/kg bw/day.[1] |

Genotoxicity

Based on available in vitro studies, this compound is considered to be non-genotoxic.[1]

Experimental Protocols

Acute Oral Toxicity (OECD TG 423: Acute Toxic Class Method)

-

Test Principle: This method is a stepwise procedure with the use of a limited number of animals per step. The method is based on the principle that the toxic class of a substance can be determined by observing the mortality and clinical signs of toxicity in a small group of animals exposed to one of a series of fixed dose levels.

-

Animal Model: Female rats were used in the cited study.[1]

-

Dosage: The substance was administered by oral gavage. The study started with an initial dose of 2000 mg/kg bw.[1] Based on the results, subsequent steps involved dosing at 300 mg/kg bw.[1]

-

Observations: Animals were observed for mortality, clinical signs of toxicity (such as inanimation, prone position, loss of locomotor activity), and changes in body weight for a defined period after dosing.[1] A full necropsy was performed on all animals at the end of the observation period.

Acute Dermal Toxicity (OECD TG 402)

-

Test Principle: This guideline describes a limit test to determine the acute dermal toxicity of a substance. A single high dose is applied to the skin of a small number of animals.

-

Animal Model: Male and female rats were used.[1]

-

Dosage and Administration: A single dose of 2000 mg/kg bw was applied to a shaved area of the skin. The application site was covered with a porous gauze dressing.

-

Observations: Animals were observed for mortality, clinical signs of local and systemic toxicity, and body weight changes for 14 days.[1] A gross necropsy was performed on all animals at the end of the study.

Skin Corrosion (OECD TG 404)

-

Test Principle: This test evaluates the potential of a substance to cause irreversible skin damage. The substance is applied to a small area of the skin of a single animal.

-

Animal Model: A male rabbit was used in the cited study.[1]

-

Procedure: The test substance was applied to the shaved skin for sequential exposure periods of 3 minutes, 1 hour, and 4 hours.

-

Observations: The application site was examined for signs of erythema, edema, and corrosion at specified intervals after patch removal. In the study, skin corrosion with necrosis, discoloration, erythema, and edema were observed.[1]

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening (OECD TG 422)

-

Test Principle: This screening test provides information on the potential health hazards from repeated exposure over a prolonged period, including effects on male and female reproductive performance such as gonadal function, mating behavior, conception, parturition, and early stages of offspring development.

-

Animal Model: Rats (12 animals/sex/dose group) were used.[1]

-

Dosage and Administration: The test substance was administered daily by oral gavage at dose levels of 0, 8, 40, and 200 mg/kg bw/day.[1] Dosing for males continued for a total of 42 days, and for females, it occurred during pre-mating, mating, gestation, and lactation.

-

Parameters Evaluated:

Potential Mechanism of Toxicity and Signaling Pathway

The toxicity of many hindered phenolic antioxidants, a class to which this compound belongs, is often linked to their metabolic activation into reactive intermediates. A plausible mechanism involves the formation of a phenoxy radical, which can then be converted to a reactive quinone methide. These electrophilic species can deplete cellular antioxidants like glutathione (B108866) (GSH) and form adducts with cellular macromolecules such as proteins and DNA, leading to oxidative stress, cellular dysfunction, and cytotoxicity.

Caption: Proposed metabolic activation and toxicity pathway for this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the toxicological profile of a chemical substance like this compound, integrating in vitro and in vivo studies as per regulatory guidelines.

Caption: General experimental workflow for toxicological evaluation.

Conclusion

The available data indicates that this compound presents a significant hazard in terms of skin and eye contact, and has the potential for systemic toxicity upon repeated exposure. Professionals handling this substance should adhere to strict safety protocols, including the use of appropriate personal protective equipment. The provided toxicological data and mechanistic insights serve as a valuable resource for informed risk assessment and the design of further studies in the context of drug development and chemical safety.

References

A Historical and Technical Guide to the Ortho-Alkylation of Phenols for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, mechanisms, and applications of ortho-alkylated phenols, providing a comprehensive resource for scientists and researchers in the field of drug discovery and development.

Introduction

Ortho-alkylated phenols are a class of organic compounds characterized by the presence of one or more alkyl groups at the ortho positions (carbon atoms adjacent to the hydroxyl group) of a phenol (B47542) ring. This structural motif is of significant interest in medicinal chemistry and materials science due to its profound impact on the physicochemical and biological properties of the parent phenol. The introduction of alkyl groups at the ortho position can enhance steric hindrance, modulate acidity, and influence the molecule's interaction with biological targets. Historically, the synthesis of these compounds has been a focus of extensive research, leading to the development of a diverse array of synthetic methodologies. This guide provides a historical overview of the research on ortho-alkylated phenols, details key experimental protocols, presents comparative quantitative data for various synthetic methods, and illustrates the signaling pathways of prominent ortho-alkylated phenols in drug development.

Historical Overview of Ortho-Alkylation of Phenols

The journey of ortho-alkylation of phenols began with the foundational principles of electrophilic aromatic substitution. Early methods often struggled with regioselectivity, typically yielding a mixture of ortho, para, and poly-alkylated products.

1.1. The Era of Friedel-Crafts and Related Reactions: The classical Friedel-Crafts alkylation, discovered in 1877, was one of the earliest methods employed for the alkylation of phenols. However, its application to phenols is complicated by the high reactivity of the phenol ring, which often leads to poor selectivity and the formation of complex product mixtures. Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) can also coordinate with the phenolic hydroxyl group, deactivating the ring or promoting O-alkylation.

1.2. The Rise of Selective Catalysis: The quest for greater selectivity led to the exploration of a wide range of catalysts and reaction conditions. In the mid-20th century, researchers began to investigate the use of metal phenoxides as catalysts, which showed improved ortho-selectivity. A notable example is the use of aluminum phenoxide, which directs the alkylating agent to the ortho position through a six-membered transition state. Patents from this era describe methods for the selective ortho-alkylation using aluminum thiophenoxide catalysts with unsaturated hydrocarbons.[1]

1.3. Modern Catalytic Systems: The late 20th and early 21st centuries have witnessed the development of more sophisticated and efficient catalytic systems for ortho-alkylation. These include:

-

Zeolites: These microporous aluminosilicate (B74896) minerals have emerged as shape-selective catalysts, favoring the formation of specific isomers based on the constraints of their pore structures. They offer advantages such as reusability and reduced environmental impact.

-

Metal Oxide Catalysts: Various metal oxides have been shown to effectively catalyze the ortho-alkylation of phenols, particularly in the gas phase.

-

Homogeneous Catalysts: Transition metal complexes, such as those based on rhenium and ruthenium, have been developed for highly regioselective ortho-alkylation of phenols with alkenes and alcohols.[2] These catalysts often operate under milder conditions and exhibit high functional group tolerance.[2]

-

Cooperative Catalysis: Recent advancements include the use of cooperative dual catalytic systems, such as palladium on carbon (Pd/C) combined with a Lewis acid like scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃), for the selective ortho-alkylation of phenols with primary alcohols.[3]

Experimental Protocols for Ortho-Alkylation of Phenols

This section provides detailed methodologies for key experiments in the synthesis of ortho-alkylated phenols, representing a range of historical and modern techniques.

2.1. Rhenium-Catalyzed Ortho-Alkylation of Phenol with 1-Decene (B1663960) [2]

This protocol describes a highly regioselective mono-alkylation at the ortho-position.

-

Materials:

-

Dirhenium decacarbonyl (Re₂(CO)₁₀)

-

Phenol

-

1-Decene

-

Mesitylene (B46885) (solvent)

-

Argon gas

-

-

Procedure:

-

All glassware should be oven-dried and assembled under an argon atmosphere.

-

In a reaction vessel, combine phenol (1.0 mmol), 1-decene (1.5 mmol), and dirhenium decacarbonyl (0.025 mmol).

-

Add mesitylene (5 mL) as the solvent.

-

Heat the mixture at 160 °C for 24 hours under an argon atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Purify the product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

2.2. Zeolite-Catalyzed Liquid-Phase Alkylation of Phenol with 1-Octene (B94956)

This method utilizes a solid acid catalyst for the alkylation reaction.

-

Materials:

-

H-beta Zeolite (BEA(15))

-

Phenol

-

1-Octene

-

Nitrogen gas

-

-

Procedure:

-

Activate the H-beta zeolite catalyst by calcining at 550 °C for 4 hours.

-

In a batch reactor, place the activated zeolite catalyst (0.2 g).

-

Add phenol (10 mmol) and 1-octene (10 mmol) to the reactor.

-

Seal the reactor and purge with nitrogen gas.

-

Heat the reaction mixture to 100 °C with stirring.

-

Maintain the reaction at this temperature for 6 hours.

-

After the reaction, cool the mixture and filter to remove the catalyst.

-

Analyze the product mixture using gas chromatography (GC) to determine the conversion and product distribution (O-alkylate vs. C-alkylate, and ortho/para ratio).

-

The catalyst can be regenerated by washing with a solvent and recalcining.

-